molecular formula C20H15NO3 B5576288 4-(anilinocarbonyl)phenyl benzoate

4-(anilinocarbonyl)phenyl benzoate

Cat. No.: B5576288
M. Wt: 317.3 g/mol
InChI Key: LJXCXQADFNOJJD-UHFFFAOYSA-N
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Description

4-(Anilinocarbonyl)phenyl benzoate (ACPB) is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzamides and is known to exhibit a wide range of biological activities.

Scientific Research Applications

Photoinduced Intramolecular Charge Transfer

Research by Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, which share structural similarities with 4-(anilinocarbonyl)phenyl benzoate, in polar solvents. The study found that the substituent in the N-aryl group significantly affects the formation of a twisted intramolecular charge transfer (TICT) state, crucial for understanding the photophysical properties of these compounds and their potential applications in photoresponsive materials (Yang, Liau, Wang, & Hwang, 2004).

High-Temperature Electro-Optics

Suresh et al. (2003) described the synthesis of a novel polycarbonate using an azo bisphenol derived from a process involving 4-iodophenol and 4-nitrophenylazo aniline, which relates to the broader family of anilinocarbonyl phenyl benzoates. This polymer exhibited high thermal stability and was analyzed for its potential in electro-optic applications, demonstrating the material's suitability for high-performance uses (Suresh, Gulotty, Bales, Inbasekaran, Chartier, Cummins, & Smith, 2003).

Liquid Crystalline Thermosets

Mormann and Bröcher (1998) explored the mesogenic properties of diaromatic diepoxides, including compounds similar to this compound, for the formation of anisotropic networks. Their research contributes to the understanding of how the structural elements of these compounds influence liquid crystalline network formation, which is critical for the development of advanced materials with specific optical and mechanical properties (Mormann & Bröcher, 1998).

Smectic Properties and Thermal Stability

A study by Sakurai et al. (1989) on the thermal properties of various benzoate derivatives, including those structurally related to this compound, provided insights into the smectic nature and thermal stability of these compounds. Understanding the smectic properties and thermal behavior of such materials is essential for their application in liquid crystal displays and other devices requiring stable mesophases over a broad temperature range (Sakurai, Takenaka, Miyake, Morita, & Ikemoto, 1989).

Mechanism of Action

While the mechanism of action for “4-(anilinocarbonyl)phenyl benzoate” is not explicitly stated, benzoate compounds are used as a treatment for urea cycle disorders due to their ability to bind amino acids . This leads to excretion of these amino acids and a decrease in ammonia levels .

Safety and Hazards

The safety data sheet for phenyl benzoate indicates that it is harmful if swallowed and causes skin irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Future Directions

Phenyl benzoate derivatives have been studied for their potential applications in various fields, including medicine, the chemistry of macroheterocyclic compounds, and polymer chemistry and technology . The development of new phenyl benzoate derivatives with polar and reactive terminal and lateral substituents could expand their potential uses .

Properties

IUPAC Name

[4-(phenylcarbamoyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(21-17-9-5-2-6-10-17)15-11-13-18(14-12-15)24-20(23)16-7-3-1-4-8-16/h1-14H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXCXQADFNOJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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